molecular formula C6H6Cl2N2 B1306649 4,6-Dichlorobenzene-1,3-diamine CAS No. 20248-64-0

4,6-Dichlorobenzene-1,3-diamine

Cat. No. B1306649
CAS RN: 20248-64-0
M. Wt: 177.03 g/mol
InChI Key: SSXPQLXWKPOYLJ-UHFFFAOYSA-N
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Patent
US04159278

Procedure details

To a solution of 399 gm. (1.77 mole) of stannous chloride dihydrate in 975 ml. of concentrated hydrochloric acid is added 60 gm. (0.258 mole) of 1,5-dichloro-2,4-dinitrobenzene. The temperature rises to 72° and a solution occurs. The mixture is allowed to cool to room temperature and then cooled in an ice-bath (to 5°). A cold 50% solution of sodium hydroxide is added, with cooling, until the mixture is strongly basic. The mixture is filtered and the precipitate on the funnel washed four times with 500 ml. portions of ethyl acetate. The ethyl acetate extracts are combined, dried over anhydrous M9SO4 and the solvent removed. The residue is recrystallized from 50% ethanol-water. There is obtained 31.9 gm. (70%) of colorless needles melting at 142-3°.
[Compound]
Name
stannous chloride dihydrate
Quantity
1.77 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.258 mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
colorless needles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[C:7]([Cl:9])[C:6]([N+:10]([O-])=O)=[CH:5][C:4]=1[N+:13]([O-])=O.[OH-].[Na+]>>[NH2:13][C:4]1[C:3]([Cl:2])=[CH:8][C:7]([Cl:9])=[C:6]([NH2:10])[CH:5]=1 |f:2.3|

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
1.77 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.258 mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])[N+](=O)[O-]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
colorless needles
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 72°
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath (to 5°)
TEMPERATURE
Type
TEMPERATURE
Details
with cooling, until the mixture
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the precipitate on the funnel washed four times with 500 ml
CUSTOM
Type
CUSTOM
Details
dried over anhydrous M9SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from 50% ethanol-water
CUSTOM
Type
CUSTOM
Details
There is obtained 31.9 gm

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C=C1Cl)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.